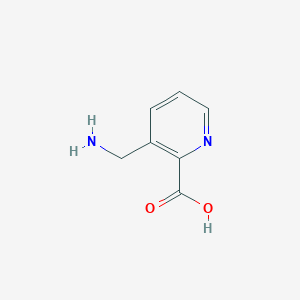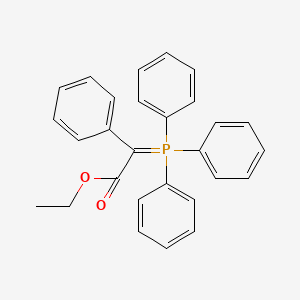
Carbethoxybenzylidenetriphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Carbethoxybenzylidenetriphenylphosphorane can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by deprotonation with a strong base such as sodium hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Carbethoxybenzylidenetriphenylphosphorane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.
Cyclopropanation: As a Wittig reagent, it is commonly used in cyclopropanation reactions to form cyclopropane rings
Common reagents and conditions used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes.
Scientific Research Applications
Carbethoxybenzylidenetriphenylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a Wittig reagent in organic synthesis to form alkenes from aldehydes and ketones.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism by which carbethoxybenzylidenetriphenylphosphorane exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones, which are converted to alkenes .
Comparison with Similar Compounds
Carbethoxybenzylidenetriphenylphosphorane can be compared with other similar compounds such as:
Triphenylphosphine: Used as a reducing agent and ligand in coordination chemistry.
Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with similar reactivity.
(Ethoxycarbonyl)methylene)triphenylphosphorane: A closely related compound with similar applications in organic synthesis .
This compound is unique due to its specific structure and reactivity, making it a valuable reagent in various chemical transformations.
Properties
Molecular Formula |
C28H25O2P |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C28H25O2P/c1-2-30-28(29)27(23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
InChI Key |
RZEBAAUHKWUBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


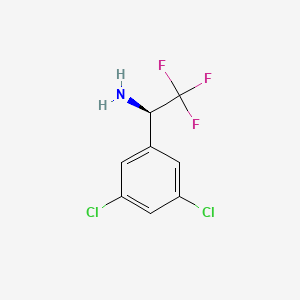
![(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate](/img/structure/B13029863.png)
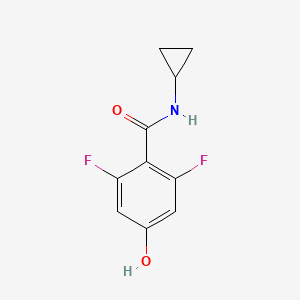
![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
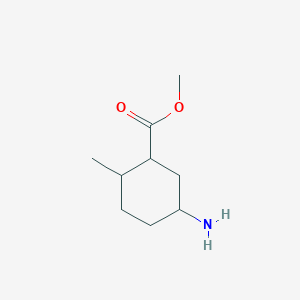
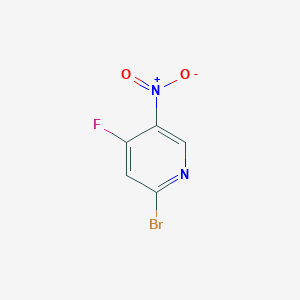
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
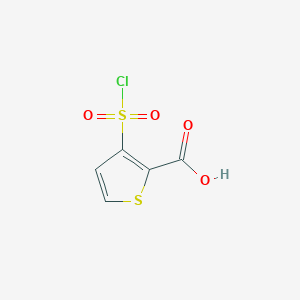

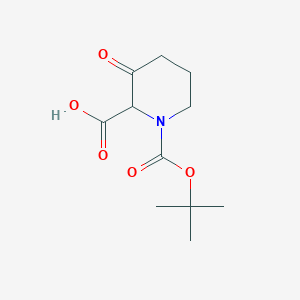
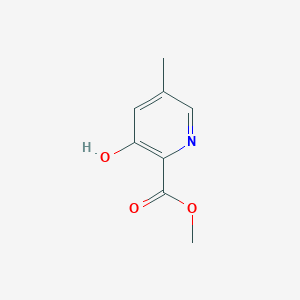

![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13029938.png)
